Physicochemical properties of 4-Methyl-2-(oxolan-3-yloxy)benzylamine derivatives
Physicochemical properties of 4-Methyl-2-(oxolan-3-yloxy)benzylamine derivatives
This is an in-depth technical guide on the physicochemical and biopharmaceutical properties of 4-Methyl-2-(oxolan-3-yloxy)benzylamine derivatives. This guide is designed for medicinal chemists and drug development scientists, focusing on the scaffold's utility in fragment-based drug discovery (FBDD) and lead optimization.
Technical Whitepaper | Version 1.0
EXECUTIVE SUMMARY
The 4-Methyl-2-(oxolan-3-yloxy)benzylamine scaffold represents a "privileged structure" in modern medicinal chemistry, particularly for central nervous system (CNS) targets. By incorporating a polar oxolane (tetrahydrofuran) ring at the ortho-position of a lipophilic benzylamine core, this moiety offers a strategic balance between lipophilicity (LogP) and aqueous solubility.
This guide provides a definitive analysis of the scaffold’s physicochemical properties, synthetic accessibility, and metabolic stability. It serves as a blueprint for utilizing this intermediate in the design of inhibitors for targets such as GlyT1 , PDEs , and various GPCRs .
STRUCTURAL IDENTITY & STEREOCHEMISTRY
The core molecule is defined by a primary amine attached to a benzene ring, substituted with a methyl group at the para-position and a tetrahydrofuran-3-yl ether at the ortho-position.
Chemical Nomenclature[1]
-
IUPAC Name: [4-Methyl-2-(tetrahydrofuran-3-yloxy)phenyl]methanamine
-
Molecular Formula:
-
Molecular Weight: 207.27 g/mol
-
SMILES: CC1=CC(OC2CCOC2)=C(CN)C=C1
Stereochemical Considerations
The oxolan-3-yl moiety contains a chiral center at the C3 position of the tetrahydrofuran ring. This introduces enantiomerism that significantly impacts biological activity and physicochemical behavior.
-
(S)-Enantiomer: Often preferred in specific receptor pockets due to distinct vector orientation of the ether oxygen.
-
(R)-Enantiomer: Must be profiled separately for off-target toxicity.
-
Racemic Mixtures: While easier to synthesize, they complicate pharmacokinetic (PK) profiling due to differential metabolism.
Expert Insight: The ether oxygen in the oxolane ring acts as a weak hydrogen bond acceptor (HBA). Its position relative to the primary amine allows for potential intramolecular hydrogen bonding (IMHB) between the ammonium proton (
) and the ether oxygen. This "conformational lock" can shield polarity, improving membrane permeability (P) despite a lower LogP.
PHYSICOCHEMICAL PROPERTIES
The following data is derived from consensus predictive modeling and standard structure-activity relationship (SAR) analysis of analogous benzylamine drugs.
Key Metrics Table
| Property | Value (Approx.) | Biological Implication |
| LogP (Octanol/Water) | 1.4 – 1.8 | Ideal for CNS penetration (Optimal range: 1.5–3.0). |
| LogD (pH 7.4) | -0.5 – 0.5 | Significant ionization at physiological pH; distribution favors aqueous phase. |
| pKa (Basic Amine) | 8.8 – 9.2 | Predominantly protonated (>95%) at physiological pH. |
| TPSA (Topological Polar Surface Area) | ~44.4 Ų | Excellent membrane permeability (Threshold < 90 Ų for CNS). |
| H-Bond Donors (HBD) | 2 (Amine) | Favorable for receptor binding; manageable for permeability. |
| H-Bond Acceptors (HBA) | 2 (Ether + Amine) | The oxolane oxygen adds a critical vector for H-bonding. |
| Rotatable Bonds | 3 | Low flexibility reduces entropic penalty upon binding. |
Solubility Profile
The presence of the oxolane ring significantly enhances aqueous solubility compared to the carbocyclic analog (cyclopentyl ether).
-
pH 1.2 (Gastric): Highly Soluble (>10 mg/mL) due to ammonium formation.
-
pH 7.4 (Blood): Moderately Soluble (~0.5–1.0 mg/mL). The ether oxygen aids solvation.
SYNTHETIC PROTOCOLS
This section details the synthesis of the scaffold from commercially available precursors. The Mitsunobu reaction is the industry standard for introducing the chiral oxolane ether with stereochemical inversion.
Retrosynthetic Analysis
The most efficient route involves the coupling of 2-hydroxy-4-methylbenzonitrile with 3-hydroxytetrahydrofuran , followed by nitrile reduction.
Step-by-Step Methodology
Step 1: Mitsunobu Etherification
-
Reagents: 2-Hydroxy-4-methylbenzonitrile (1.0 eq), (S)-3-Hydroxytetrahydrofuran (1.2 eq), Triphenylphosphine (
, 1.5 eq), DIAD or DEAD (1.5 eq). -
Solvent: Anhydrous THF or Toluene.
-
Protocol:
-
Dissolve phenol and alcohol in THF under
atmosphere at 0°C. -
Add
. -
Add DIAD dropwise to control exotherm.
-
Stir at RT for 12–24 hours.
-
Critical Note: This reaction proceeds with Walden inversion . Starting with (S)-alcohol yields the (R)-ether product.
-
-
Purification: Silica gel chromatography (Hexane/EtOAc).
Step 2: Nitrile Reduction
-
Reagents: Lithium Aluminum Hydride (
) or Raney Nickel/ . -
Solvent: Anhydrous THF (
) or Methanol/Ammonia ( ). -
Protocol:
-
Suspend
(2.0 eq) in dry THF at 0°C. -
Add the nitrile intermediate dropwise.
-
Reflux for 2–4 hours.
-
Quench using Fieser workup (
, 15% NaOH, ). -
Filter precipitate and concentrate filtrate.
-
-
Yield: Typically 85–95%.
Synthesis Workflow Diagram
Figure 1: Synthetic pathway for the (R)-enantiomer of the scaffold via Mitsunobu coupling.
METABOLIC STABILITY & TOXICOLOGY
Understanding the "soft spots" of this molecule is crucial for optimizing half-life (
Metabolic Soft Spots
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Benzylic Oxidation (Major): The 4-methyl group is susceptible to CYP450-mediated oxidation (CYP2C9, CYP3A4) to the alcohol and subsequently the carboxylic acid.
-
Mitigation: Replace methyl with Chlorine (-Cl) or Trifluoromethyl (-CF3) if
is too short.
-
-
N-Dealkylation/Oxidation: The primary amine is a substrate for Monoamine Oxidases (MAO-A/B) and SSAO (Semicarbazide-Sensitive Amine Oxidase).
-
Mitigation: Substitution on the amine (e.g., N-methylation) or steric bulk on the alpha-carbon.
-
-
O-Dealkylation (Minor): Cleavage of the ether linkage by CYP2D6 is possible but sterically hindered compared to simple methoxy groups.
Metabolic Pathway Visualization
Figure 2: Predicted metabolic pathways. The 4-methyl group is the primary site of oxidative liability.
EXPERIMENTAL VALIDATION PROTOCOLS
To validate the theoretical profile, the following assays are recommended.
pKa Determination (Potentiometric Titration)
-
Instrument: Sirius T3 or equivalent.
-
Method:
-
Prepare a 10 mM stock solution in DMSO.
-
Titrate in 0.15 M KCl solution from pH 2.0 to 12.0.
-
Measure UV absorbance shifts to determine ionization constants.
-
-
Expected Result: A sharp inflection point around pH 8.8–9.2 corresponding to the ammonium deprotonation.
LogP/LogD Measurement (Shake-Flask Method)
-
Phases: 1-Octanol (saturated with buffer) and Phosphate Buffer (pH 7.4).
-
Protocol:
-
Dissolve compound in octanol.
-
Mix with buffer and shake for 1 hour at 25°C.
-
Centrifuge to separate phases.
-
Analyze concentration in both phases using HPLC-UV.
-
-
Calculation:
.
REFERENCES
-
Kerns, E. H., & Di, L. (2008). Drug-like Properties: Concepts, Structure Design and Methods. Academic Press. (Standard text for physicochemical profiling protocols).
-
Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. Link
-
Wermuth, C. G. (2008). The Practice of Medicinal Chemistry. Elsevier. (Source for benzylamine SAR and bioisosterism).
-
Lipinski, C. A. (2000). Drug-like properties and the causes of poor solubility and poor permeability. Journal of Pharmacological and Toxicological Methods, 44(1), 235-249. Link
-
PubChem Database. (2023). Compound Summary for Tetrahydrofuran-3-yloxy derivatives. Link
